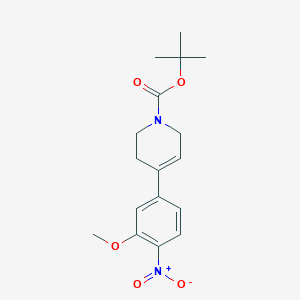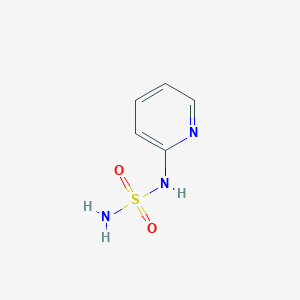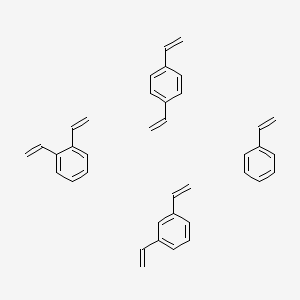
1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is a complex polymer known for its versatile applications in various industries. This compound is also referred to by other CA index names such as Benzene, ethenyl-, polymer with diethenylbenzene and ethenylethylbenzene, and Benzene, ethenylethyl-, polymer with diethenylbenzene and ethenylbenzene. It is primarily used in the production of ion exchange resins, adsorbent materials, and other specialized industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves the polymerization of diethenylbenzene, ethenylbenzene, and ethenylethylbenzene. The polymerization process typically occurs under controlled conditions using radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization techniques. The monomers are mixed in precise ratios and subjected to polymerization in large reactors. The resulting polymer is then purified, dried, and processed into the desired form, such as beads or granules, for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid or nitric acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Employed in the development of biosensors and bioseparation techniques.
Medicine: Utilized in drug delivery systems and medical diagnostics.
Industry: Applied in water treatment, ion exchange resins, and adsorbent materials for purification processes.
Mecanismo De Acción
The mechanism of action of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves its ability to interact with various molecular targets through adsorption, ion exchange, and catalytic processes. The polymer’s structure allows it to form stable complexes with ions and molecules, facilitating their removal or transformation in various applications. The pathways involved include ion exchange, adsorption, and catalytic conversion.
Comparación Con Compuestos Similares
Similar Compounds
Styrene-divinylbenzene copolymer: Similar in structure but lacks the ethenylethylbenzene component.
Polystyrene: A simpler polymer with only ethenylbenzene units.
Polydivinylbenzene: Composed solely of diethenylbenzene units.
Uniqueness
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and adsorption capacity. This makes it particularly suitable for specialized applications in water treatment, ion exchange, and advanced material synthesis.
Propiedades
Fórmula molecular |
C38H38 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene |
InChI |
InChI=1S/3C10H10.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3*3-8H,1-2H2;2-7H,1H2 |
Clave InChI |
NRJQSNGLTKVTGL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


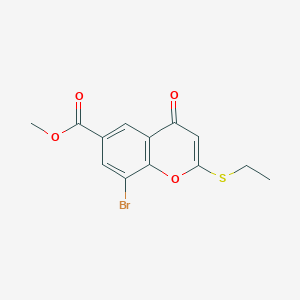
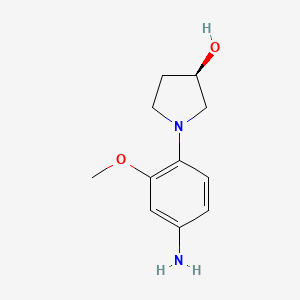
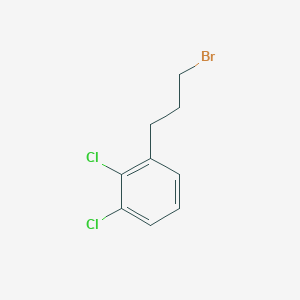
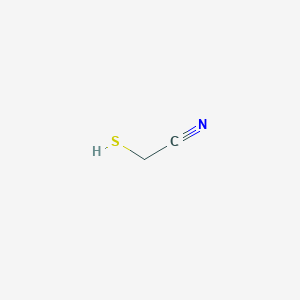
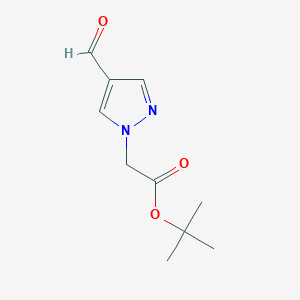

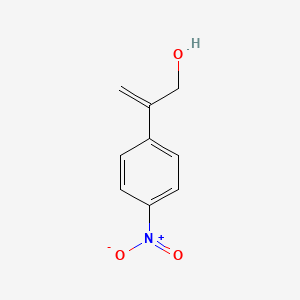
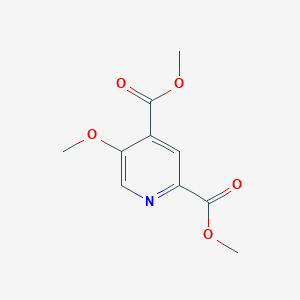
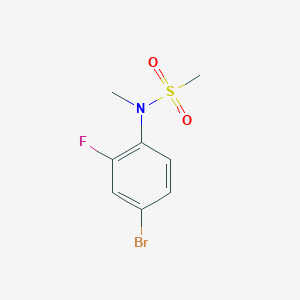
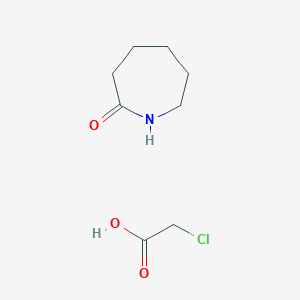
![N-{2-[4-(Phenylacetyl)phenyl]propan-2-yl}acetamide](/img/structure/B8634924.png)
![N-[3-(2-bromo-1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8634925.png)
